N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide
Description
N-([2,3'-Bipyridin]-5-ylmethyl)-2-chlorobenzamide is a substituted benzamide derivative featuring a 2,3'-bipyridine moiety linked via a methylene group to the amide nitrogen. The compound’s structure combines a 2-chlorobenzamide core with a bipyridinylmethyl substituent, which may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-chloro-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-16-6-2-1-5-15(16)18(23)22-11-13-7-8-17(21-10-13)14-4-3-9-20-12-14/h1-10,12H,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLNQESHYDRYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine core can be synthesized through various coupling reactions such as Suzuki, Stille, or Negishi coupling. These reactions involve the coupling of pyridine derivatives in the presence of a suitable catalyst, often palladium-based.
Attachment of the Chlorobenzamide Group: The chlorobenzamide group can be introduced via an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Bipyridine N-oxides.
Reduction: Amines and their derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and proteins, potentially inhibiting their activity. The bipyridine moiety plays a crucial role in binding to metal ions, while the chlorobenzamide group may enhance the compound’s specificity and binding affinity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Benzamides with Bipyridine Moieties
Compounds sharing the [2,3'-bipyridin]-ylmethyl group but differing in the amide substituents or core heterocycles are highlighted in . For example:
Key Observations :
- Purine-core derivatives (e.g., 17f, 18d) show variable yields (30–82%), suggesting synthetic challenges depending on substituents .
Table 1: Comparison of Bipyridinylmethyl-Containing Compounds
Halogen-Substituted Benzamides
Bromo vs. Chloro Derivatives
The brominated analog N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide () differs in bipyridine substitution position (3-ylmethyl vs. 5-ylmethyl) and halogenation (5-Br vs. 2-Cl). Key differences:
- Molecular Weight: Bromo derivative (402.7 g/mol) vs.
2-Chlorobenzamide Derivatives
describes N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide (7h) , which replaces the bipyridinylmethyl group with a benzyl-hydroxyphenyl moiety. Key contrasts:
Electronic and Structural Insights from 35Cl NQR Studies
analyzes substituted amides, revealing:
- 35Cl NQR Frequencies : Alkyl side chains lower frequencies, while aryl/chloroalkyl groups increase them. The target compound’s 2-chlorobenzamide moiety may exhibit higher NQR frequencies compared to alkyl-substituted analogs, indicating stronger electron-withdrawing effects .
- Crystal Structure Trends : Substitution minimally affects bond lengths except for C(S)-C(O), suggesting the bipyridinylmethyl group in the target compound may induce conformational changes without major backbone distortions .
Comparison with Heterocyclic Amides
describes N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide , which features an imidazopyridazine ring. Key distinctions:
- Substituent Effects : Methoxy groups in may improve metabolic stability over the target compound’s chlorine and bipyridine groups .
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a bipyridine moiety linked to a 2-chlorobenzamide structure. Its molecular formula is , and it exhibits both lipophilic and polar characteristics due to the presence of halogen and nitrogen atoms.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The bipyridine structure can facilitate chelation with metal ions, potentially enhancing the compound's biological activity through metal-mediated mechanisms.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 2-chlorobenzamides, which are structurally related to our compound of interest. In particular, the synthesis and evaluation of various 2-chloro-benzamides demonstrated significant antimicrobial activity against a range of bacterial strains. For instance:
| Compound | Bacterial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| N-(4-fluorobenzyl)-2-chlorobenzamide | S. aureus | 16 µg/mL |
| N-(pyridylmethyl)-2-chlorobenzamide | Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the incorporation of halogenated aromatic groups can enhance the antimicrobial efficacy of benzamide derivatives.
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of compounds related to this compound. A study on similar structures indicated that modifications at the benzamide position can significantly influence anticonvulsant activity. For example:
| Compound | ED50 (mg/kg) | Activity Type |
|---|---|---|
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | 8.9 | Anticonvulsant |
| N-(biphenyl-4'-yl)methyl-R-amino acid derivatives | 13-21 | Anticonvulsant |
The structure-activity relationship (SAR) studies highlighted that electron-withdrawing groups on the aromatic ring enhance activity by stabilizing the active conformation necessary for receptor binding.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of 2-chloro-benzamides for antimicrobial activity. The results indicated that compounds with bipyridine substituents exhibited enhanced activity against resistant strains of bacteria, demonstrating their potential as novel antimicrobial agents .
- Anticonvulsant Properties : Research focusing on derivatives of benzamides showed that specific substitutions significantly increased efficacy in seizure models. For instance, the introduction of a bipyridine moiety improved the pharmacokinetic profile and reduced toxicity compared to traditional anticonvulsants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
